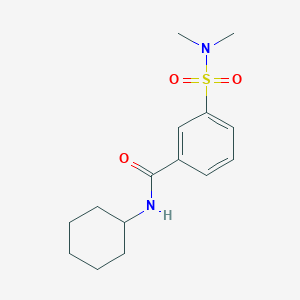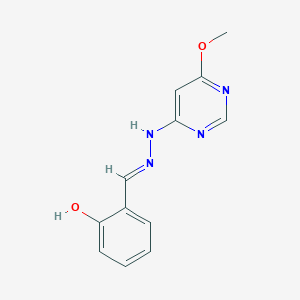![molecular formula C23H16N4O5S2 B6060910 5-(3-nitrophenyl)-N-[[4-(thiophene-2-carbonylamino)phenyl]carbamothioyl]furan-2-carboxamide](/img/structure/B6060910.png)
5-(3-nitrophenyl)-N-[[4-(thiophene-2-carbonylamino)phenyl]carbamothioyl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-nitrophenyl)-N-[[4-(thiophene-2-carbonylamino)phenyl]carbamothioyl]furan-2-carboxamide is a complex organic compound that features a furan ring, a thiophene ring, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-nitrophenyl)-N-[[4-(thiophene-2-carbonylamino)phenyl]carbamothioyl]furan-2-carboxamide typically involves multi-step organic reactions. The starting materials often include 3-nitrobenzaldehyde, thiophene-2-carboxylic acid, and furan-2-carboxylic acid. The synthesis may involve steps such as:
Condensation Reactions: Combining 3-nitrobenzaldehyde with thiophene-2-carboxylic acid under acidic or basic conditions.
Amidation Reactions: Forming the amide bond between the thiophene derivative and furan-2-carboxylic acid.
Thioamide Formation: Introducing the carbamothioyl group through reactions with thiourea or similar reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl and thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl or thiophene derivatives.
Scientific Research Applications
5-(3-nitrophenyl)-N-[[4-(thiophene-2-carbonylamino)phenyl]carbamothioyl]furan-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its complex structure and functional groups.
Materials Science: Use in the development of organic semiconductors or conductive polymers.
Organic Synthesis: Serving as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigating its interactions with biological macromolecules such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 5-(3-nitrophenyl)-N-[[4-(thiophene-2-carbonylamino)phenyl]carbamothioyl]furan-2-carboxamide is not fully understood. its effects are likely mediated through interactions with specific molecular targets such as enzymes or receptors. The compound’s functional groups may enable it to form hydrogen bonds, hydrophobic interactions, or covalent bonds with these targets, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
5-(4-Nitrophenyl)thiophene-2-carboxylic acid: Shares the nitrophenyl and thiophene moieties but lacks the furan ring and carbamothioyl group.
2-(4-Iodophenyl)-3-(4-nitrophenyl)-5-phenyltetrazolium chloride: Contains a nitrophenyl group but differs significantly in structure and functional groups.
Uniqueness
5-(3-nitrophenyl)-N-[[4-(thiophene-2-carbonylamino)phenyl]carbamothioyl]furan-2-carboxamide is unique due to its combination of a furan ring, thiophene ring, and nitrophenyl group, along with the presence of both amide and thioamide functionalities
Properties
IUPAC Name |
5-(3-nitrophenyl)-N-[[4-(thiophene-2-carbonylamino)phenyl]carbamothioyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N4O5S2/c28-21(19-11-10-18(32-19)14-3-1-4-17(13-14)27(30)31)26-23(33)25-16-8-6-15(7-9-16)24-22(29)20-5-2-12-34-20/h1-13H,(H,24,29)(H2,25,26,28,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVJXANIPMXRFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C(=O)NC(=S)NC3=CC=C(C=C3)NC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(1-benzofuran-2-yl)formamido]-N-(pyridin-2-yl)propanamide](/img/structure/B6060832.png)
![7-(2,2-Dimethylpropyl)-2-(1,3-thiazole-4-carbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6060837.png)
![4-[1-(pyrazolo[1,5-a]pyridine-2-carbonyl)piperidin-4-yl]-1H-pyrimidin-6-one](/img/structure/B6060842.png)
![1-[cyclohexyl(methyl)amino]-3-(3-{[[(1-ethyl-1H-imidazol-2-yl)methyl](methyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6060844.png)
![4-[1-[1-(1,3-benzodioxol-5-yl)piperidin-4-yl]piperidin-3-yl]-1H-pyrimidin-6-one](/img/structure/B6060859.png)

![7-(2,4-dimethylbenzoyl)-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6060868.png)
![N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-2,5-dimethyl-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B6060873.png)
![3-[(5E)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B6060889.png)
![4-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-1,2-dimethylpiperazine](/img/structure/B6060894.png)

![2-[N-(benzenesulfonyl)-2,3-dichloroanilino]-N-benzyl-N-methylacetamide](/img/structure/B6060897.png)
![N-[2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl]-2-methylpropan-2-amine;oxalic acid](/img/structure/B6060907.png)
![7-chloro-3-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-phenylquinolin-2-ol](/img/structure/B6060924.png)
